Cas no 2228795-62-6 (1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine)

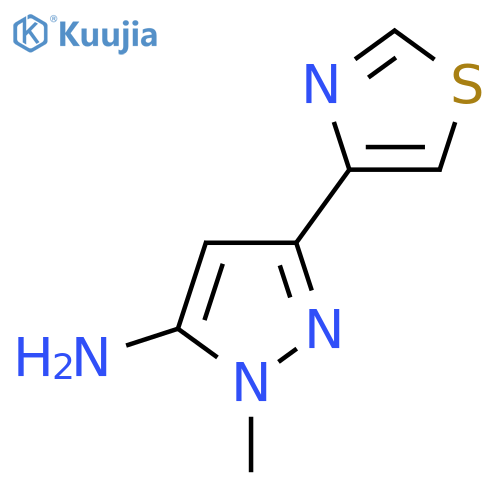

2228795-62-6 structure

商品名:1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine

- EN300-1779382

- 2228795-62-6

-

- インチ: 1S/C7H8N4S/c1-11-7(8)2-5(10-11)6-3-12-4-9-6/h2-4H,8H2,1H3

- InChIKey: BGBHYLZWWAXOKK-UHFFFAOYSA-N

- ほほえんだ: S1C=NC(=C1)C1C=C(N)N(C)N=1

計算された属性

- せいみつぶんしりょう: 180.04696745g/mol

- どういたいしつりょう: 180.04696745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 85Ų

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779382-0.5g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-10g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-0.05g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-0.1g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-2.5g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-5.0g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1779382-10.0g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1779382-5g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-0.25g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1779382-1.0g |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |

2228795-62-6 | 1g |

$1414.0 | 2023-05-26 |

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2228795-62-6 (1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量